Home > Products > Screening Compounds P124203 > 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea - 1797719-25-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea

Catalog Number: EVT-2990749
CAS Number: 1797719-25-5
Molecular Formula: C16H19N5O3
Molecular Weight: 329.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(4-Chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one is a chalcone derivative whose synthesis, crystal structure, and spectroscopic properties are presented. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea. The presence of this structural motif in various research studies suggests its potential importance for biological or chemical activity. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1) is a tri-fluorinated chalcone derivative. It was synthesized through Claisen-Schmidt condensation and studied for its antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans. [] Computational studies revealed a lower band gap for DBTFP-1 compared to its analog DBTFP-2, suggesting significant intramolecular charge transfer, which could be related to its superior antimicrobial activity. []

Relevance: Similar to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, this compound contains the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl core structure, highlighting the exploration of this scaffold for diverse biological applications. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2) is another tri-fluorinated chalcone derivative synthesized through Claisen-Schmidt condensation and included in the same antimicrobial studies as DBTFP-1. [] Compared to DBTFP-1, DBTFP-2 showed less potent antimicrobial activity, possibly due to its larger band gap and less stabilized LUMO. []

Relevance: This compound, alongside DBTFP-1, demonstrates the exploration of variations in the substituents on the phenyl ring of chalcones containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, providing insights for structure-activity relationships. [] This is relevant to the target compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, which also features modifications on the phenyl ring system.

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl])

Compound Description: S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl]) is a potent and selective antagonist of dopamine D4 receptors. [] It exhibits high affinity for the hD4 receptor (Ki = 2.4 nM) and significant selectivity over other dopamine receptor subtypes (hD2, hD3, hD1, hD5). [] In vivo studies showed that S 18126's effects at high doses likely result from residual antagonist activity at D2 or D3 receptors. []

Relevance: S 18126 is structurally related to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea as both compounds feature the 2,3-dihydrobenzo[1,4]dioxin-6-yl group linked to a piperazine ring. [] The difference lies in the substitution pattern on the piperazine and the presence of an indan-2-yl group in S 18126. This comparison showcases the diverse pharmacological applications of compounds containing the 2,3-dihydrobenzo[1,4]dioxin-6-yl moiety.

Relevance: While L 745,870 does not share the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group present in 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, it is considered a related compound due to its shared activity as a dopamine D4 receptor antagonist and its structural similarity in possessing a piperazine ring. [] Comparing these two compounds highlights the importance of specific structural motifs, like the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, for achieving high affinity and selectivity for the D4 receptor.

(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

Compound Description: (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide is a compound whose crystal structure has been reported. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with the target compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea. [] Its presence in structural studies indicates the ongoing interest in understanding the spatial arrangements of molecules containing this specific structural feature.

6-(3-Hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol

Compound Description: 6-(3-Hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol is a neolignan that has been synthesized regioselectively. []

2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole

Compound Description: 2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole is a compound whose crystal structure has been analyzed. []

Relevance: This compound, similar to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, incorporates the 2,3-dihydrobenzo[1,4]dioxin-6-yl group, highlighting its presence in various structural studies. []

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid

Compound Description: This compound is a covalent inhibitor designed to target KDM5A, a histone H3 lysine 4 demethylase. [] The acrylamide group was incorporated to interact with a noncatalytic cysteine (Cys481) near the active site of KDM5A. []

Relevance: While this compound does not share the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, it highlights the development of selective inhibitors for α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenases, which are known for their highly conserved active sites. [] This approach of targeting noncatalytic residues near the active site could potentially be relevant for designing selective inhibitors for other enzymes, including those related to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea.

(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 0.026 µM. [] It is a competitive and reversible inhibitor, as demonstrated by kinetics and reversibility studies. []

Relevance: This compound, like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, contains the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit, indicating the relevance of this scaffold for developing hMAO-B inhibitors. [] The compound demonstrates the exploration of varying substituents on the phenyl ring, similar to the variations observed in other related compounds discussed above.

(S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate ((S)-12)

Compound Description: (S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate ((S)-12) is a potent inhibitor of matriptase-2, a liver enzyme involved in iron regulation. []

Relevance: This compound highlights a different substitution pattern on the 2,3-dihydrobenzo[b][1,4]dioxin core compared to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea. [] While both compounds contain the 2,3-dihydrobenzo[b][1,4]dioxin moiety, (S)-12 features substitutions at positions 3 and 6, demonstrating the potential for diverse modifications and subsequent biological activity.

5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine

Compound Description: 5-(1-Pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine serves as a versatile building block for synthesizing diverse heterocycles, including pyrazoles, pyrimidines, imidazoles, and triazoles. []

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenyl benzenamine (DDPB)

Compound Description: N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenyl benzenamine (DDPB) is a deep blue emissive material with a high photoluminescence quantum yield. [] It exhibits dual carrier transport properties and shows a small singlet-triplet splitting (ΔEST), leading to enhanced singlet exciton utilization. []

Relevance: This compound highlights the use of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group in developing electroluminescent materials, demonstrating its versatility beyond purely biological applications. [] This expands the potential applications of compounds containing this structural unit, as showcased in 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea.

2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CDDPI)

Compound Description: 2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CDDPI) is another efficient electroluminescent material with high luminance and external quantum efficiency. [] It also displays a small singlet-triplet splitting, allowing for enhanced singlet exciton utilization in OLED devices. []

Relevance: This compound, along with DDPB, showcases the application of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit in developing efficient blue-emissive materials for OLEDs. [] While 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea's function is not explored in these papers, this example broadens the potential uses of compounds containing this particular structural motif.

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-H-phenanthro[9,10-d]imidazole-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DBDPA)

Compound Description: N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-H-phenanthro[9,10-d]imidazole-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DBDPA) is a blue-emissive material used as a host in green and red phosphorescent OLEDs. [] Although it also shows electroluminescent properties, its efficiencies are lower compared to CDDPI. []

Relevance: DBDPA, similar to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, features the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group incorporated into a more complex molecular structure. [] This further illustrates the adaptability of this scaffold in the design of materials with unique optoelectronic properties.

2,3-Dihydroxybenzoic acid derivatives

Compound Description: Several 2,3-dihydroxybenzoic acid derivatives, specifically amide derivatives with lipophilic groups, have been synthesized and evaluated for their skin-whitening properties. [] These compounds exhibited tyrosinase inhibitory activity and reduced melanin formation with low cytotoxicity. []

Relevance: Although these derivatives are not directly related to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea in terms of structure, they share a common theme of exploring aromatic structures with hydroxyl and amide functionalities for biological activity. [] This suggests a broader interest in exploring similar chemical space for potentially developing compounds with diverse functionalities.

N-(4-(10-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)anthracen-9-yl)phenyl)-N-phenylbenzenamine (DPIAPPB)

Compound Description: N-(4-(10-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)anthracen-9-yl)phenyl)-N-phenylbenzenamine (DPIAPPB) is a thermally stable blue emitter with high photoluminescence quantum yield. [] It features hybridized local charge transfer (HLCT) and hot exciton properties, making it a potential candidate for OLED applications. []

Relevance: This compound, similar to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, utilizes the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group as part of a larger conjugated system. [] This highlights the role of this structural unit in influencing the optoelectronic properties of molecules, demonstrating its potential applications beyond traditional biological contexts.

2-(10-(9H-carbazol-9-yl)anthracen-9-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CADPPI)

Compound Description: 2-(10-(9H-carbazol-9-yl)anthracen-9-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CADPPI) is another thermally stable blue emitter with high photoluminescence quantum yield. [] It possesses HLCT and hot exciton properties and exhibits superior electroluminescence efficiency compared to DPIAPPB in OLED devices. []

Relevance: This compound, along with DPIAPPB, demonstrates the versatility of incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit into larger conjugated systems for developing efficient blue emitters. [] This further emphasizes the potential of this structural element for designing materials with diverse functionalities, which is relevant to exploring the properties of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea.

1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine (3a)

Compound Description: 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine (3a) is a dopamine receptor D4 ligand with high affinity (Ki = 15 nM) and significant D2/D4 subtype selectivity (800-fold). [] It served as a starting point for developing a series of new dopamine D4 ligands with potential for imaging studies using positron emission tomography (PET). []

Relevance: This compound is closely related to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea as both compounds share the 2,3-dihydrobenzo[1,4]dioxin-6-yl group linked to a piperazine ring. [] The difference lies in the substitution pattern on the piperazine, with 3a containing a 4-fluorobenzyl group while the target compound features a (4-(dimethylamino)pyrimidin-2-yl)methyl substituent. This structural similarity underscores the significance of the 2,3-dihydrobenzo[1,4]dioxin-6-yl-piperazine motif in designing molecules with affinity for dopamine D4 receptors.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([¹⁸F]3d)

Compound Description: 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([¹⁸F]3d) is a fluorine-18 labeled dopamine D4 receptor ligand derived from 3a. [] It exhibits high affinity for the D4 receptor and good selectivity over the D2 subtype, making it a suitable candidate for PET imaging studies. []

Relevance: This compound, like 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, contains the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group attached to a piperazine ring, further highlighting the relevance of this structural motif for D4 receptor binding. [] The (6-fluoropyridin-3-yl)methyl substituent in [¹⁸F]3d is similar to the (4-(dimethylamino)pyrimidin-2-yl)methyl group in the target compound, showcasing the exploration of varying heterocyclic substituents on the piperazine ring for modulating D4 receptor affinity and selectivity.

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (1)

Compound Description: (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (1) is a potent antagonist of the vanilloid receptor-1 (TRPV1), an ion channel involved in pain sensation. [] It blocks both capsaicin-induced and pH-induced calcium uptake in TRPV1-expressing cells, demonstrating its potential as a pain management therapeutic. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, highlighting the presence of this structural element in molecules targeting different biological targets. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (1)

Compound Description: 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (1) is a blue-emissive material designed for non-doped organic light-emitting devices (OLEDs). [] It exhibits a dominant triplet-triplet annihilation (TTA) process due to its energy level configuration. []

Relevance: This compound further emphasizes the versatile applications of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit in designing materials with specific optoelectronic properties. [] Similar to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, it incorporates this structural motif into a larger conjugated system, demonstrating its potential for influencing light emission characteristics.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole (2)

Compound Description: 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole (2) is another blue-emissive material designed for OLED applications. [] It also displays a dominant TTA process due to its energy level arrangement. []

Relevance: This compound, alongside compound 1, showcases the exploration of different substituents on the naphthalene ring in conjunction with the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit for fine-tuning the optoelectronic properties of these materials. [] This is relevant to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea in highlighting the potential for varying substituents on related compounds to achieve desired properties.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (3)

Compound Description: 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (3) is a blue-emissive material for non-doped OLEDs. [] It exhibits high luminance, power efficiency, and external quantum efficiency, demonstrating the potential of the pyrenyl group in conjunction with the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit for enhancing device performance. []

Relevance: This compound, along with compounds 1 and 2, demonstrates the impact of varying the aromatic system linked to the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety on the optoelectronic properties of the resulting molecules. [] This exploration of structural modifications is relevant to understanding the structure-property relationships in compounds related to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea.

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This compound is a sodium-glucose linked transporter (SGLT) inhibitor. [] Amine solvates of this compound have been prepared, and its crystalline form has been characterized. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit with 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, demonstrating the diverse biological applications of this structural motif. []

(R)-3,4-dihydroxy-5,4',α-trimethoxybibenzyl (dendrocandin A)

Compound Description: (R)-3,4-dihydroxy-5,4',α-trimethoxybibenzyl, named dendrocandin A, is a new bibenzyl compound isolated from the stems of Dendrobium candidum. []

4-[2-[(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-hydroxymethyl-8-methoxy-2,3-dihydrobenzo[1,4]dioxin-6-yl]ethyl]-1-methoxybenzene (dendrocandin B)

Compound Description: 4-[2-[(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-hydroxymethyl-8-methoxy-2,3-dihydrobenzo[1,4]dioxin-6-yl]ethyl]-1-methoxybenzene, named dendrocandin B, is another new compound isolated from Dendrobium candidum. []

Relevance: This compound features a 2,3-dihydrobenzo[1,4]dioxin core similar to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea. [] It showcases a different substitution pattern, with hydroxy, methoxy, and phenyl substituents present on the dihydrobenzodioxin ring. This emphasizes the structural diversity possible within this class of compounds and the potential for exploring various substitution patterns for biological activity.

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

Compound Description: CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea] is a panRAF inhibitor, targeting all isoforms of RAF kinase involved in the mitogen-activated protein kinase (MAPK) pathway. [] Its brain distribution is limited due to its high nonspecific binding in brain tissue. []

Relevance: While structurally unrelated to 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, CCT196969 highlights the research focus on developing kinase inhibitors for therapeutic applications, particularly in cancer treatment where RAF kinases play a critical role. []

LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea]

Compound Description: LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea] is another panRAF inhibitor with limited brain distribution due to its interaction with efflux transporters at the blood-brain barrier. [] Despite its limited brain penetration, it shows promising in vitro efficacy against patient-derived melanoma cell lines. []

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ]

Compound Description: MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ] is a third panRAF inhibitor with a higher brain distribution compared to CCT196969 and LY3009120. [] Its enhanced brain penetration is attributed to its reduced interaction with efflux transporters at the blood-brain barrier. []

Properties

CAS Number

1797719-25-5

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea

Molecular Formula

C16H19N5O3

Molecular Weight

329.36

InChI

InChI=1S/C16H19N5O3/c1-21(2)15-5-6-17-14(20-15)10-18-16(22)19-11-3-4-12-13(9-11)24-8-7-23-12/h3-6,9H,7-8,10H2,1-2H3,(H2,18,19,22)

InChI Key

ZNPZYVJJMSOUNF-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC3=C(C=C2)OCCO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.